![molecular formula C29H44O6 B144809 Cortisol octanoate CAS No. 6678-14-4](/img/structure/B144809.png)
Cortisol octanoate
Overview
Description
Cortisol octanoate is a derivative of cortisol, a steroid hormone produced by the adrenal glands. Cortisol plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction . The exact structure and properties of cortisol octanoate are not widely documented in the literature.
Scientific Research Applications
Liposomal Drug Delivery :
- Cortisol esters, including Cortisol Octanoate, have been studied for their retention in liposomes, a type of drug delivery system. For instance, dipalmitoylphosphatidylcholine is a preferred form for liposomal retention of cortisol esters, including Cortisol Octanoate. This system may enable controlled release of modified anti-inflammatory agents, particularly in intra-articular administration (Shaw, Knight, & Dingle, 1976).
Biomarker in Psychobiological Research :
- Cortisol, including its derivatives like Cortisol Octanoate, is used as a biomarker of psychological stress. It's incorporated in research to understand the relationship between the social environment and human biology. This is crucial in sociology for studying "threats to the social self" (Taylor, 2012).
- Additionally, salivary cortisol is an effective biomarker in social science research, reflecting acute and chronic stress exposure and their health relationships. This aspect is significant in understanding how social factors mediate perceptions of threat (Smyth et al., 2013).
Animal Behavior and Stress Research :
- In animal behavior research, cortisol (including derivatives) is often used as a stress indicator. For instance, the relationship between cortisol levels in plasma and saliva in sheep has been studied to guide the choice of measurement method depending on experimental conditions (Andanson, Boissy, & Veissier, 2020).
Endocrinological and Clinical Applications :
- Hair cortisol analysis, where cortisol (including its esters) is measured in hair, is increasingly used in both research and medicine for diagnosing endocrine disorders. This method offers insights into endogenous cortisol levels over extended periods, making it useful for monitoring diseases like Cushing syndrome and Addison's disease (Greff et al., 2019).
Biotechnological Advancements :
- The development of tissue implantable cortisol sensors, which could monitor cortisol concentrations in real-time, represents a significant advancement. This technology, applicable to cortisol derivatives, could revolutionize the diagnosis and treatment of disorders associated with cortisol levels (Lee et al., 2016).
Pharmacokinetic Modeling :
- Understanding the interactions of cortisol esters like Cortisol Octanoate with liposomes through differential scanning calorimetry is crucial in developing efficient drug delivery systems. This research is vital for optimizing the treatment of conditions like arthritis (Fildes & Oliver, 1978).
Electrochemical Sensing Technologies :
- Recent advancements in electrochemical immunosensing platforms have been developed for the sensitive and selective detection of cortisol in bio-fluids. This technology, applicable to cortisol derivatives, is a significant step towards point-of-care applications for monitoring stress and related disorders (Singh et al., 2014).
Mechanism of Action
Cortisol affects almost every organ and tissue in the body. It plays many important roles, including regulating the body’s stress response, helping control the body’s use of fats, proteins and carbohydrates, suppressing inflammation, regulating blood pressure, regulating blood sugar, and helping control the sleep-wake cycle . The specific mechanism of action of cortisol octanoate is not well-documented in the available literature.
Safety and Hazards
While the safety and hazards of cortisol and its derivatives are well-studied, specific information on cortisol octanoate is not widely available in the literature. It’s important to note that any substance, including cortisol octanoate, should be handled with appropriate safety measures to prevent potential health risks .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPRYMOFYIOOZ-KAQKJVHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872916 | |
Record name | Hydrocortisone 21-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cortisol octanoate | |
CAS RN |
6678-14-4 | |
Record name | (11β)-11,17-Dihydroxy-21-[(1-oxooctyl)oxy]pregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6678-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cortisol octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006678144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone 21-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XD0S2230I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.